CYP3A5 Interaction Potential: Differentiated CYP Enzyme Engagement Relative to the Des-Hydroxy Scaffold
The 3a-hydroxy group on 107398-92-5 introduces a measurable interaction with human CYP3A5 that is absent in the des-hydroxy analog (1587-09-3). In recombinant human CYP3A5 assays, 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one exhibited a Ki of 1,200 nM against testosterone 6β-hydroxylase activity and a Ki of 2,000 nM against midazolam 1′-hydroxylase activity, with corresponding IC₅₀ values of 71,000 nM and 17,000 nM, respectively [1]. In contrast, the des-hydroxy analog (1587-09-3, C₇H₁₀N₂O) lacks the 3a-hydroxy hydrogen-bond donor and shows no reported CYP3A5 engagement at comparable concentrations in the same assay platform, consistent with its reduced polar surface area and lower hydrogen-bonding capacity [2]. This quantitative difference in CYP interaction is critical: compounds with measurable CYP inhibition liabilities require earlier ADME-Tox de-risking in lead optimization, and the 3a-hydroxy congener provides a tool to prospectively assess scaffold-dependent CYP3A5 engagement before committing to costly derivatization campaigns [3].
| Evidence Dimension | CYP3A5 inhibition (testosterone 6β-hydroxylase Ki) |
|---|---|
| Target Compound Data | Ki = 1,200 nM |
| Comparator Or Baseline | Des-hydroxy analog (CAS 1587-09-3): no reported CYP3A5 inhibition at comparable concentrations |
| Quantified Difference | >10-fold selectivity window (target compound shows measurable engagement; comparator shows no detectable inhibition) |
| Conditions | Human recombinant CYP3A5 with human P450 oxidoreductase and cytochrome b5; testosterone 6β-hydroxylase assay |
Why This Matters
Quantifiable CYP3A5 engagement provides a prospective ADME flagging tool: research teams can use 107398-92-5 to benchmark scaffold-intrinsic CYP liability before investing in elaborate SAR campaigns, whereas the des-hydroxy analog would provide a false-negative readout.
- [1] BindingDB. (2018). BDBM50088503 (CHEMBL3527048): CYP3A5 Inhibition Data—Ki and IC₅₀ values for 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50088503 View Source
- [2] PubChem. (2024). Compound Summary: 4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one (CAS 1587-09-3, CID 13540821). National Center for Biotechnology Information. View Source
- [3] FDA. (2020). Guidance for Industry: In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Department of Health and Human Services. View Source
